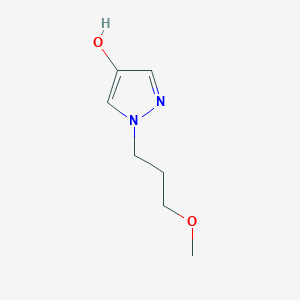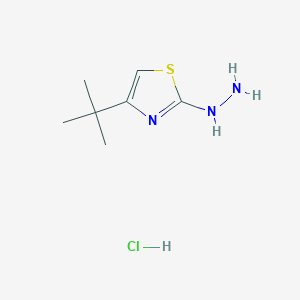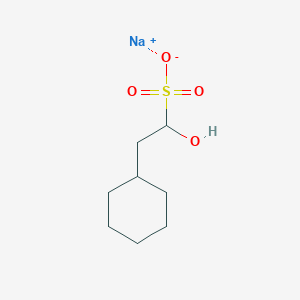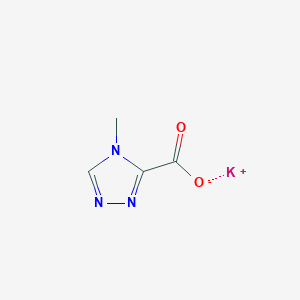
3-氯-4-(2H-1,2,3-三唑-2-基)苯胺
描述
“3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized compounds are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of triazole compounds is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .科学研究应用
荧光性能
Manbeck, Brennessel, & Eisenberg (2011) 进行了一项研究,探讨了含有酰胺-三唑和二膦配体的杂环铜(I)配合物。这些配合物包括3-氯-4-(2H-1,2,3-三唑-2-基)苯胺结构的变体,在不同状态下显示出长寿命的荧光,为它们在荧光应用中的潜在用途提供了见解。
芳烃的C–H 酰胺化
Wang等人(2016年)研究了通过钌催化的芳烃与磺酰叠氮化合物进行的分子间C–H 酰胺化合成2-(2H-1,2,3-三唑-2-基)苯胺衍生物 (Wang, Zhang, Li, Jiang, Su, Zhan, Hai, Chen, & Wu, 2016)。这种环境友好型的方法在有机合成领域取得了重大进展,特别是在C-N 键的形成方面。
与铼核的反应性
Wang, Eychenne, Wolff, Mallet-Ladeira, Lepareur, & Benoist (2017) 的研究侧重于设计用于配位铼核的N3O 四齿配体的合成。这项研究突出了这些化合物的潜力,包括与3-氯-4-(2H-1,2,3-三唑-2-基)苯胺相关的化合物,在开发用于生物医学应用的新材料方面。
合成和生物评价
Kategaonkar, Shinde, Kategaonkar, Pasale, Shingate, & Shingare (2010) 进行了一项研究,涉及使用点击化学方法合成新的2-氯-3-((4-苯基-1H-1,2,3-三唑-1-基)甲基)喹啉衍生物。这些分子被评估其抗真菌和抗菌活性,显示出在开发新的抗微生物药物方面具有重要潜力。
电聚合用于功能化导电表面
Coates, Elamari, Girard, Griveau, Nyokong, & Bedioui (2012) 的研究提出了使用4-偶氮基苯胺,结合“点击”化学和电化学,用于功能化导电表面。这项研究表明在开发用于电子设备的新材料方面具有潜在应用。
作为非线性光学材料的潜力
Revathi, Balachandran, Raja, Anitha, & Kavimani (2017) 对包括4-氯-3-(三氟甲基)苯胺在内的化合物进行了振动分析,表明它们具有作为非线性光学(NLO)材料的潜力。该研究探讨了取代基对振动光谱和分子性质的影响。
作用机制
While the specific mechanism of action for “3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline” is not mentioned in the available resources, triazole compounds in general are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
安全和危害
未来方向
The future directions in the research of triazole compounds include the discovery and development of more effective and potent agents for various applications such as antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . The scientific community has shown significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds .
属性
IUPAC Name |
3-chloro-4-(triazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-5-6(10)1-2-8(7)13-11-3-4-12-13/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLHUOJMKQVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)



![tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate](/img/structure/B1407352.png)




![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1407360.png)
![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)

